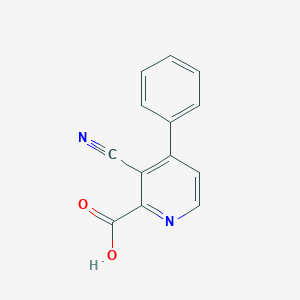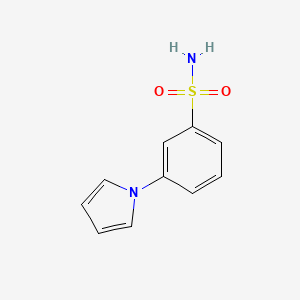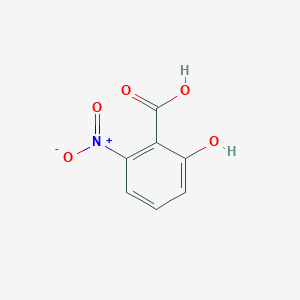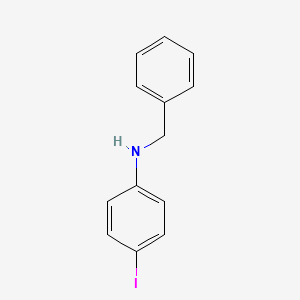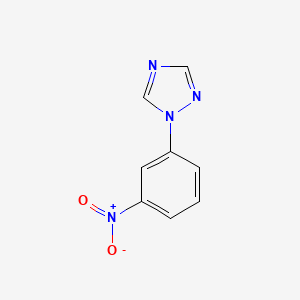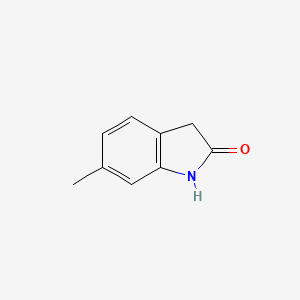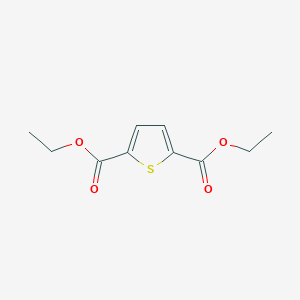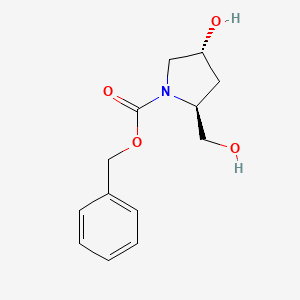
2-(1,3-Dioxolan-2-yl)thiazole
Übersicht
Beschreibung
“2-(1,3-Dioxolan-2-yl)thiazole” is a chemical compound with the CAS Number: 24295-04-3 . It has a molecular weight of 158.2 and its molecular formula is C6H7NO2S .
Molecular Structure Analysis
The molecular structure of “2-(1,3-Dioxolan-2-yl)thiazole” consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
While specific chemical reactions involving “2-(1,3-Dioxolan-2-yl)thiazole” are not available, it’s known that thiazole rings have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Physical And Chemical Properties Analysis
“2-(1,3-Dioxolan-2-yl)thiazole” is stored at room temperature . More specific physical and chemical properties are not available in the resources.Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
2-(1,3-Dioxolan-2-yl)thiazole: derivatives have been studied for their potential as antimicrobial agents. The thiazole moiety is known to exhibit significant antibacterial and antifungal properties . This compound can be used to develop new drugs that combat resistant strains of bacteria and fungi, addressing the global challenge of antimicrobial resistance (AMR).
Anticancer Agents
Thiazole derivatives, including 2-(1,3-Dioxolan-2-yl)thiazole , have shown promise in anticancer research. They have been tested against various human cancer cell lines, such as liver cancer (HEPG2) and breast cancer (MCF7), indicating their potential use in cancer therapy .
Pharmaceutical Applications
The thiazole ring is a common feature in many pharmaceuticals2-(1,3-Dioxolan-2-yl)thiazole can be a key intermediate in synthesizing drugs with anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Its versatility in drug design makes it a valuable compound in medicinal chemistry.
Biological Sensing
This compound has been used in the preparation of a ratiometric fluorescent probe for the specific detection of cysteine over homocysteine and glutathione . Such probes are crucial for biological sensing and diagnostics, providing a way to detect and measure biomolecules accurately.
Enzyme Inhibition
2-(1,3-Dioxolan-2-yl)thiazole: has applications in enzyme inhibition, specifically as a reactant for microwave-assisted synthesis of KN-93, an inhibitor of calmodulin kinase II . This enzyme plays a role in various cellular functions, and its inhibition can be beneficial in treating certain diseases.
Synthesis of Ligands
The compound is also used in the synthesis of fluorinated spirobenzofuran piperidines as s1 receptor ligands . These ligands can have therapeutic applications in neurodegenerative diseases and serve as tools for understanding receptor functions.
Zukünftige Richtungen
Thiazole derivatives have been studied for their potential as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Therefore, “2-(1,3-Dioxolan-2-yl)thiazole” might also have potential in these areas.
Wirkmechanismus
Target of Action
Thiazole derivatives, which include 2-(1,3-dioxolan-2-yl)thiazole, have been found to exhibit diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets would depend on the exact biological activity exhibited by the compound.
Mode of Action
For instance, they may activate or inhibit biochemical pathways, stimulate or block receptors in biological systems . The specific mode of action for 2-(1,3-Dioxolan-2-yl)thiazole would depend on its specific target and the biological activity it exhibits.
Biochemical Pathways
Thiazole compounds are known to influence various biochemical pathways depending on their specific targets and biological activities . They may activate or stop certain biochemical pathways, leading to various downstream effects .
Result of Action
Given the diverse biological activities of thiazole compounds, the effects could range from antioxidant, analgesic, anti-inflammatory effects to antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Eigenschaften
IUPAC Name |
2-(1,3-dioxolan-2-yl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-4-10-5(7-1)6-8-2-3-9-6/h1,4,6H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRJZETZODTGOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30569978 | |
| Record name | 2-(1,3-Dioxolan-2-yl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30569978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Dioxolan-2-yl)thiazole | |
CAS RN |
24295-04-3 | |
| Record name | 2-(1,3-Dioxolan-2-yl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30569978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

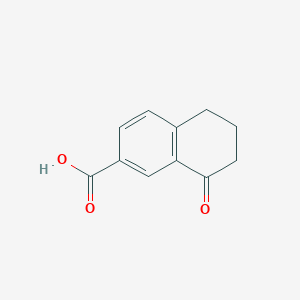

![Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1316650.png)
